4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Overview
Description
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . It is a member of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with 2-methylpiperidine in the presence of triethylamine (TEA) and dichloromethane (DCM) under an inert atmosphere . The reaction mixture is stirred overnight, followed by washing with hydrochloric acid (HCl) and drying over sodium sulfate (Na2SO4) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the sulfonyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Triethylamine (TEA): Used as a base in substitution reactions.
Dichloromethane (DCM): Common solvent for reactions involving this compound.
Hydrochloric Acid (HCl): Used for washing the reaction mixture.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acid derivatives .
Scientific Research Applications
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding . detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzamide
- 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenylacetic acid
Uniqueness
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is unique due to its specific structural features, including the combination of a piperidine ring and a sulfonyl group attached to a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-2-3-9-14(10)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,10H,2-4,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRANFCJNCZNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377901 | |
Record name | 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70111-45-4 | |
Record name | 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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